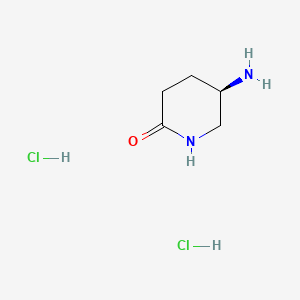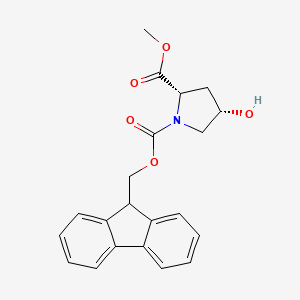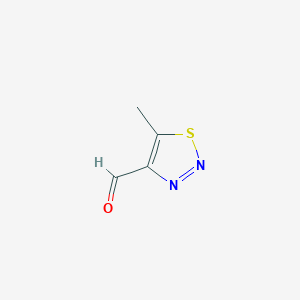
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl chlorides with thiosemicarbazides under basic conditions . Another approach involves the Hurd-Mori cyclization, which is a well-known method for constructing thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position and type of substituents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the methyl group at the 5-position provides unique chemical properties that can be exploited in various applications .
Propiedades
Número CAS |
27643-16-9 |
|---|---|
Fórmula molecular |
C4H4N2OS |
Peso molecular |
128.15 g/mol |
Nombre IUPAC |
5-methylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3 |
Clave InChI |
WDYGOLOQBGVWPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



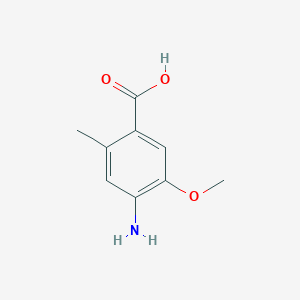
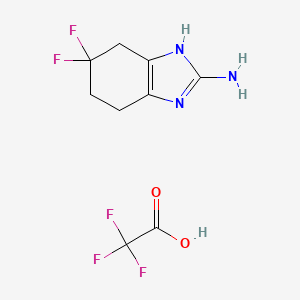
![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
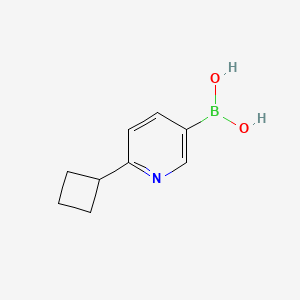
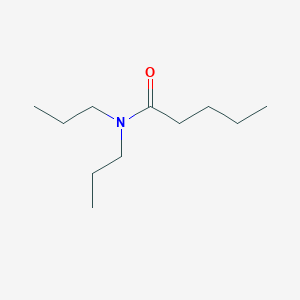
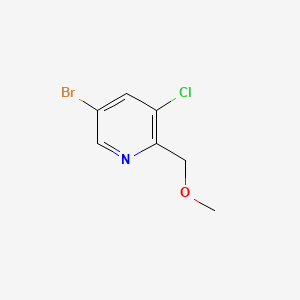
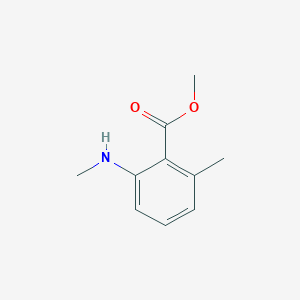

![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
